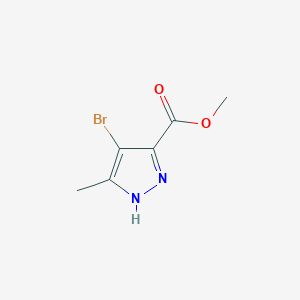

methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c1-3-4(7)5(9-8-3)6(10)11-2/h1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOTBTHHHTJJTRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594721 | |

| Record name | Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1232838-31-1 | |

| Record name | Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry, agrochemical research, and materials science.

Core Chemical Properties

This compound is a substituted pyrazole derivative. While specific experimental data for this exact compound is limited in publicly available literature, its properties can be reliably inferred from its corresponding carboxylic acid and closely related analogs. The pyrazole ring is a key heterocyclic motif in numerous biologically active compounds. The presence of a bromine atom, a methyl group, and a methyl ester functional group makes it a versatile intermediate for further chemical modifications.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Source/Method |

| Molecular Formula | C₆H₇BrN₂O₂ | Calculated |

| Molecular Weight | 219.04 g/mol | Calculated |

| CAS Number | Not available | - |

| Appearance | White to light yellow solid (Predicted) | Inferred from analogs[1] |

| Melting Point | 273-276 °C (decomposes) (for the carboxylic acid) | [2] |

| Boiling Point | Predicted: 410.8±45.0 °C (for the carboxylic acid) | [2] |

| Solubility | Likely soluble in methanol, ethanol, DMSO, and chlorinated solvents. | General chemical knowledge |

| ¹H NMR | Predicted shifts for pyrazole ring proton, methyl ester protons, and C-methyl protons. | Inferred from related structures |

| ¹³C NMR | Predicted shifts for pyrazole ring carbons, carbonyl carbon, methyl ester carbon, and C-methyl carbon. | Inferred from related structures |

| IR Spectroscopy | Expected peaks for N-H, C=O (ester), C=C, and C-N stretching. | General spectroscopic principles |

| Mass Spectrometry | Expected molecular ion peaks corresponding to the isotopic distribution of bromine. | General mass spectrometry principles |

Experimental Protocols

Synthesis of this compound

A standard and effective method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid.

Objective: To synthesize this compound via Fischer-Speier esterification.

Materials:

-

4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid in an excess of anhydrous methanol.

-

Acid Catalysis: While stirring, carefully add a catalytic amount (e.g., 0.1 equivalents) of concentrated sulfuric acid to the solution.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. Maintain the reflux for a period of 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralization: Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as ethyl acetate. Perform the extraction three times.

-

Drying: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization to yield the final product.

Potential Applications in Drug Discovery and Agrochemicals

Pyrazole derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for the development of new therapeutic agents and agrochemicals.[3][4] The structural features of this compound make it a valuable building block for creating libraries of compounds with potential biological efficacy.

The bromine atom at the 4-position of the pyrazole ring serves as a convenient handle for introducing further chemical diversity through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the synthesis of a wide array of derivatives with tailored pharmacological properties.

Caption: Drug Discovery Workflow using the Pyrazole Scaffold.

The diverse biological activities reported for pyrazole-containing compounds include anti-inflammatory, analgesic, anticancer, antibacterial, and antifungal properties.[3][4][5] This broad spectrum of activity underscores the potential of this compound as a starting material for the discovery of novel drugs and crop protection agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-BROMO-5-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID | 82231-52-5 [m.chemicalbook.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pjoes.com [pjoes.com]

- 5. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Characterization of Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate

Foreword: The Analytical Imperative for Novel Heterocycles

In the landscape of modern drug discovery and agrochemical development, pyrazole derivatives stand out as a critical class of N-heterocyclic compounds.[1] Their versatile biological activities, stemming from unique physicochemical properties like hydrogen bonding capabilities and aromatic stability, make them privileged scaffolds.[2] Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate is a prime example of such a scaffold, offering multiple points for synthetic diversification. As a Senior Application Scientist, my objective is not merely to present data, but to provide a robust analytical framework. Comprehensive characterization is the bedrock of scientific integrity; it ensures that the biological activity observed is unequivocally linked to the molecule of interest, free from impurities or structural misinterpretations.

This guide provides an in-depth exploration of the essential physical and spectral properties of this compound. Given that this specific molecule is a specialized intermediate rather than a bulk commodity, this document emphasizes the methodologies and interpretive logic required for its definitive characterization, drawing upon established principles and data from closely related analogues.

Core Compound Identification and Physicochemical Profile

Precise identification is the foundational step upon which all subsequent data rests. The structural attributes of the title compound dictate its expected physical behavior and spectroscopic signature.

Table 1: Core Physicochemical Properties of this compound

| Property | Value / Expected Value | Rationale & Comparative Insight |

| Chemical Structure |  | The structure features a pyrazole ring, a bromine substituent at position 4, a methyl group at position 5, and a methyl ester at position 3. The N1-H allows for tautomerism and hydrogen bonding. |

| Molecular Formula | C₆H₇BrN₂O₂ | Calculated based on the atomic composition. |

| Molecular Weight | 219.04 g/mol | Calculated value. This is the basis for mass spectrometry analysis. |

| Appearance | White to light yellow solid | Predicted based on analogues like Methyl 4-bromo-1H-pyrazole-3-carboxylate.[3][4] Color may vary with purity. |

| Melting Point | Not experimentally published; expected to be significantly lower than the corresponding carboxylic acid (273-276 °C).[5] | The carboxylic acid analogue has a high melting point due to strong intermolecular hydrogen-bonded dimers. Esterification removes this primary interaction, leading to a substantial decrease in melting point. |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate) and poorly soluble in water. | The ester group and pyrazole ring offer polarity, but the overall molecule retains significant nonpolar character. |

| Storage Conditions | Store at 0-8 °C, away from light.[3] | Recommended for many brominated heterocyclic compounds to prevent potential degradation over long-term storage. |

The Workflow of Characterization: A Multi-Technique Approach

No single analytical technique can provide absolute structural proof. Instead, we rely on a validated workflow where orthogonal methods provide complementary pieces of evidence. This workflow is a self-validating system; the data from each step must be consistent with the others to build a conclusive structural assignment.

Caption: Workflow for structural and purity validation.

Experimental Protocols & Expected Results

As a senior scientist, the choice of experiment and parameters is dictated by the molecule's structure. The following protocols are optimized for the unambiguous characterization of this compound.

Mass Spectrometry (MS)

-

Causality: This is the first-line technique to confirm that the reaction produced a compound of the correct molecular weight. For this molecule, MS is particularly powerful due to the unique isotopic signature of bromine.

-

Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an Electrospray Ionization (ESI) mass spectrometer in positive ion mode. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.

-

Data Acquisition: Scan a mass range from m/z 50 to 500.

-

-

Expected Data & Interpretation:

-

Molecular Ion Peak: Expect to see a pair of peaks corresponding to [M+H]⁺.

-

One peak at m/z ≈ 218.96 (for the ⁷⁹Br isotope).

-

A second peak at m/z ≈ 220.96 (for the ⁸¹Br isotope).

-

-

Trustworthiness Check: The key validation is the relative intensity of these two peaks, which should be approximately 1:1, reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This provides definitive evidence for the presence of one bromine atom.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Causality: NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule. It maps the carbon-hydrogen framework, confirming the positions of the methyl groups and the integrity of the pyrazole ring.

-

Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it will solubilize the compound and allow for the observation of the exchangeable N-H proton.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

Experiments: Run standard ¹H NMR, ¹³C NMR, and consider 2D experiments (like COSY and HSQC) if assignments are ambiguous.

-

-

Expected ¹H NMR Data (in DMSO-d₆):

-

~13.5-14.5 ppm (singlet, 1H): This broad singlet corresponds to the N1-H of the pyrazole ring. Its chemical shift is highly dependent on concentration and temperature.

-

~3.80 ppm (singlet, 3H): This signal is characteristic of the methyl ester (-COOCH ₃) protons.[6]

-

~2.30 ppm (singlet, 3H): This singlet represents the protons of the methyl group attached to the pyrazole ring at C5 (-CH ₃).

-

-

Expected ¹³C NMR Data (in DMSO-d₆):

-

~160 ppm: Carbonyl carbon of the ester group (C =O).

-

~140-150 ppm: C3 and C5 carbons of the pyrazole ring.

-

~95-105 ppm: C4 carbon bearing the bromine atom. The direct attachment of the electronegative bromine atom shifts this carbon upfield relative to other ring carbons.

-

~52 ppm: Methyl ester carbon (-COOC H₃).

-

~10-15 ppm: C5-methyl carbon (-C H₃).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Causality: FT-IR spectroscopy provides a rapid and definitive confirmation of the presence of key functional groups by detecting their characteristic vibrational frequencies.

-

Protocol:

-

Sample Preparation: No preparation is needed if using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

-

-

Expected Data & Interpretation:

-

3200-3400 cm⁻¹ (broad): N-H stretching vibration of the pyrazole ring.[6]

-

~1720-1740 cm⁻¹ (strong, sharp): This is a critical peak corresponding to the C=O stretch of the methyl ester. Its position confirms the ester functionality.[6][7]

-

~1500-1600 cm⁻¹: C=C and C=N stretching vibrations within the aromatic pyrazole ring.

-

~1250 cm⁻¹ (strong): C-O stretching of the ester group.

-

~550-650 cm⁻¹: C-Br stretching vibration.

-

Conclusion: A Triad of Validation

The physical and spectral characterization of this compound is a process of assembling corroborating evidence. The mass spectrum confirms the elemental formula and the presence of bromine. The FT-IR spectrum validates the existence of the core functional groups (N-H, C=O). Finally, NMR spectroscopy provides the definitive map of the molecular structure, confirming the precise arrangement of atoms. Only when the data from all three techniques are in complete agreement can the identity, structure, and purity of this valuable synthetic intermediate be considered unequivocally established.

References

- 1. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. caming.com [caming.com]

- 5. 4-BROMO-5-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID | 82231-52-5 [m.chemicalbook.com]

- 6. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate [mdpi.com]

- 7. mdpi.com [mdpi.com]

In-depth Technical Guide: Structure Elucidation of Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the structure elucidation of methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate. Despite a comprehensive search of available scientific literature and chemical databases, a complete set of experimental data for the synthesis and detailed spectroscopic characterization of this specific molecule could not be located. This document outlines the available information for structurally related compounds and provides a proposed logical workflow for the full structure elucidation of the target molecule, should a synthesis be undertaken.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide range of biological activities. The specific substitution pattern of a pyrazole ring is critical to its pharmacological profile. This compound is a distinct isomer within this class of compounds, and its precise synthesis and characterization are essential for any research and development efforts. However, publicly accessible, detailed experimental data for this particular isomer is currently limited.

This guide will summarize the available data for closely related isomers and propose a standard workflow for the complete structural determination of the title compound.

Physicochemical Properties (Predicted)

Based on the chemical structure, the following properties can be predicted for this compound:

| Property | Predicted Value |

| Molecular Formula | C₆H₇BrN₂O₂ |

| Molecular Weight | 219.04 g/mol |

| SMILES | CC1=NN=C(C1=C(Br)C(=O)OC) |

| InChI | InChI=1S/C6H7BrN2O2/c1-3-4(7)5(9-8-3)6(10)11-2/h8H,1-2H3 |

Proposed Workflow for Structure Elucidation

A logical workflow for the definitive structure elucidation of this compound would involve synthesis followed by comprehensive spectroscopic analysis.

Caption: Logical workflow for the synthesis and structure elucidation of this compound.

Experimental Protocols for Structure Elucidation

While a specific protocol for the target molecule is unavailable, the following are generalized experimental methodologies that would be essential for its characterization.

Synthesis

A plausible synthetic route would involve the esterification of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid.

Protocol: Esterification

-

To a solution of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid in anhydrous methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show singlets for the N-H proton, the methyl protons, and the methoxy protons. The chemical shifts will be crucial in confirming the substitution pattern.

-

¹³C NMR: The spectrum will provide information on the number of unique carbon atoms. The chemical shifts of the carbonyl carbon, the pyrazole ring carbons, and the methyl/methoxy carbons will be diagnostic.

-

2D NMR (COSY, HSQC, HMBC): These experiments will be vital to confirm the connectivity of protons and carbons, definitively establishing the isomeric structure.

4.2.2. Mass Spectrometry (MS)

-

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass-to-charge ratio of the molecular ion. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key feature in the mass spectrum.

4.2.3. Infrared (IR) Spectroscopy

-

The IR spectrum will show characteristic absorption bands for the N-H stretch, C-H stretches (aromatic and aliphatic), the C=O stretch of the ester, and C=N/C=C stretches of the pyrazole ring.

Data Presentation (Hypothetical)

The following tables are templates for how the quantitative data for this compound would be presented upon successful synthesis and analysis.

Table 1: Hypothetical ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |

| tbd | s | 1H | N-H |

| tbd | s | 3H | C₅-CH₃ |

| tbd | s | 3H | OCH₃ |

Table 2: Hypothetical ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ) / ppm | Assignment |

| tbd | C=O |

| tbd | C₃ |

| tbd | C₄ |

| tbd | C₅ |

| tbd | C₅-CH₃ |

| tbd | OCH₃ |

Table 3: Hypothetical IR and MS Data

| Technique | Data |

| IR (cm⁻¹) | tbd (N-H), tbd (C=O), tbd (C=N) |

| HRMS (m/z) | Calculated: tbd; Found: tbd |

tbd - to be determined experimentally.

Conclusion

The structure elucidation of this compound requires a systematic approach involving synthesis and multi-faceted spectroscopic analysis. While direct experimental data for this specific isomer is not currently available in the public domain, the methodologies and workflow presented in this guide provide a clear pathway for its unambiguous characterization. The generation of this data is a prerequisite for its potential application in pharmaceutical and agrochemical research. Researchers who undertake the synthesis of this compound are encouraged to publish their findings to enrich the collective knowledge base.

An In-depth Technical Guide to Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct data for this specific molecule, this guide synthesizes information from closely related analogs to provide insights into its synthesis, properties, and potential biological activities.

Chemical Identity and Properties

A dedicated CAS number for this compound has not been identified in major chemical databases. However, its corresponding carboxylic acid precursor, 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid , is well-documented.

Table 1: Physicochemical Properties of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid

| Property | Value | Source |

| CAS Number | 82231-52-5 | [1][2][3] |

| Molecular Formula | C₅H₅BrN₂O₂ | [1] |

| Molecular Weight | 205.01 g/mol | [1] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Synthesis and Experimental Protocols

The synthesis of this compound can be logically achieved through the esterification of its carboxylic acid precursor, 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid.

Caption: Proposed synthesis of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in an excess of dry methanol (e.g., 20 mL per gram of carboxylic acid).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-6 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Potential Biological Activity and Applications

While specific biological data for this compound is not available, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of pyrazole have demonstrated a wide range of pharmacological activities.

Table 2: Reported Biological Activities of Pyrazole Derivatives

| Biological Activity | Description |

| Antibacterial | Pyrazole derivatives have shown efficacy against various bacterial strains.[4] |

| Anti-inflammatory | Certain pyrazole-containing compounds exhibit anti-inflammatory properties. |

| Anticancer | The pyrazole nucleus is a component of some anticancer agents.[5] |

| Agrochemical | These compounds are used as intermediates in the synthesis of herbicides and fungicides.[5] |

Given these precedents, this compound is a promising candidate for further investigation in drug discovery and agrochemical research. The bromo and methyl substituents on the pyrazole ring offer sites for further chemical modification to develop novel derivatives with potentially enhanced biological profiles.

The broad bioactivity of pyrazole derivatives suggests they may interact with various biological pathways. For instance, their anti-inflammatory effects could be mediated through the inhibition of cyclooxygenase (COX) enzymes, a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).

Caption: Hypothetical inhibition of the COX pathway by a pyrazole derivative.

Conclusion

This compound is a pyrazole derivative with significant potential for applications in research and development. While direct experimental data is limited, its synthesis can be readily achieved from its corresponding carboxylic acid. The established biological activities of the pyrazole core structure make this compound and its future derivatives valuable targets for screening in drug discovery and agrochemical development programs. Further research is warranted to fully elucidate its chemical properties and biological profile.

References

- 1. 4-BROMO-5-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID | 82231-52-5 [m.chemicalbook.com]

- 2. 82231-52-5 CAS MSDS (4-BROMO-5-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 4-BROMO-5-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID CAS#: 82231-52-5 [amp.chemicalbook.com]

- 4. jocpr.com [jocpr.com]

- 5. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Synthesis of Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed, step-by-step guide for the synthesis of methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The described synthetic pathway is a robust three-step process commencing with the cyclization of a β-ketoester to form the pyrazole core, followed by electrophilic bromination, and concluding with esterification. This guide includes comprehensive experimental protocols, a quantitative data summary, and a visual representation of the synthesis workflow to aid in laboratory application.

Synthesis Pathway Overview

The synthesis of this compound is strategically designed in three key stages:

-

Step 1: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate. The initial step involves the condensation reaction of ethyl 2,4-dioxovalerate with hydrazine hydrate to construct the core pyrazole ring.

-

Step 2: Synthesis of Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate. This stage introduces the bromine atom at the C4 position of the pyrazole ring through an electrophilic substitution reaction using N-bromosuccinimide (NBS).

-

Step 3: Synthesis of this compound. The final step is the conversion of the ethyl ester to the target methyl ester via acid-catalyzed esterification with methanol.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

Methodology:

-

To a solution of ethyl 2,4-dioxovalerate (1 equivalent) in a mixture of ethanol and acetic acid (100:1 v/v), hydrazine monohydrate (1.1 equivalents) is added dropwise at 0 °C with continuous stirring.

-

The reaction mixture is then allowed to warm to room temperature and stirred for an additional 15 hours.

-

Upon completion, the reaction mixture is poured into water and neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield ethyl 5-methyl-1H-pyrazole-3-carboxylate.

Step 2: Synthesis of Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate

Methodology:

-

Ethyl 5-methyl-1H-pyrazole-3-carboxylate (1 equivalent) is dissolved in dichloromethane in a round-bottom flask.

-

The solution is cooled to 0 °C in an ice bath.

-

N-bromosuccinimide (NBS) (1.1 equivalents) is added portion-wise over 20 minutes while maintaining the temperature at 0 °C.

-

The reaction mixture is stirred at 0 °C for an additional 30 minutes and then allowed to warm to room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, the mixture is poured into water and extracted twice with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Step 3: Synthesis of this compound

Methodology:

-

Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate (1 equivalent) is dissolved in methanol.

-

A catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) is carefully added to the solution.

-

The mixture is heated to reflux and the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and the methanol is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the final product, this compound.

Quantitative Data Summary

| Step | Reactant | Reagent | Product | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Ethyl 2,4-dioxovalerate | Hydrazine monohydrate | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | Ethanol/Acetic Acid | 0 to RT | 15 | 70-80 |

| 2 | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | N-Bromosuccinimide | Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate | Dichloromethane | 0 to RT | 2-4 | 80-90 |

| 3 | Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate | Methanol/H₂SO₄ | This compound | Methanol | Reflux | 4-6 | 90-95 |

Note: Yields are typical and may vary depending on reaction scale and purification methods.

Synthesis Pathway Visualization

Caption: Synthesis pathway for this compound.

An In-depth Technical Guide to the Starting Materials for Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the common starting materials and synthetic strategies for the preparation of methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate, a valuable intermediate in the fields of medicinal chemistry and agrochemical research. The document outlines key experimental protocols, presents quantitative data for critical reaction steps, and includes a visual representation of the synthetic workflow.

Introduction

This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core structure is a common scaffold in a wide range of biologically active compounds. The bromo- and methyl- substituents, along with the methyl carboxylate group, provide key points for further chemical modification, making this compound a versatile building block in the synthesis of more complex molecules.

Synthetic Strategy Overview

The most prevalent and efficient method for the synthesis of the pyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1] For the synthesis of this compound, a logical and well-documented approach involves a two-step process:

-

Formation of the Pyrazole Ring: Synthesis of the precursor, methyl 5-methyl-1H-pyrazole-3-carboxylate, via the reaction of a suitable β-ketoester with hydrazine.

-

Electrophilic Bromination: Introduction of a bromine atom at the 4-position of the pyrazole ring using a brominating agent.

An alternative route involves the synthesis of the corresponding carboxylic acid followed by esterification.

Core Starting Materials

The primary starting materials for the synthesis of this compound are:

-

Ethyl 2,4-dioxopentanoate (also known as Ethyl Acetylpyruvate): This β-ketoester provides the carbon backbone for the pyrazole ring, incorporating the methyl group at position 5 and the carboxylate group at position 3.

-

Hydrazine Hydrate (N₂H₄·H₂O): This serves as the source of the two nitrogen atoms in the pyrazole ring.

-

N-Bromosuccinimide (NBS): A common and effective reagent for the regioselective bromination of aromatic and heteroaromatic compounds.[2]

-

Methanol (CH₃OH): Used for the final esterification step if the synthesis proceeds via the carboxylic acid intermediate.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

This procedure details the cyclocondensation of ethyl 2,4-dioxopentanoate with hydrazine hydrate to form the pyrazole ring.[1]

Procedure:

-

A solution of ethyl 2,4-dioxopentanoate (20 g, 126 mmol) in ethanol (400 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

The solution is cooled to 0°C using an ice bath.

-

Hydrazine hydrate (6.96 g, 139 mmol) is added dropwise to the cooled solution while maintaining the temperature at 0°C.

-

The reaction mixture is stirred at 0°C for 1 hour.

-

After the reaction is complete, the solvent is removed under reduced pressure to yield ethyl 5-methyl-1H-pyrazole-3-carboxylate.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Ethyl 2,4-dioxopentanoate | [1] |

| Reagent | Hydrazine Hydrate | [1] |

| Solvent | Ethanol | [1] |

| Reaction Temperature | 0°C | [1] |

| Reaction Time | 1 hour | [1] |

| Yield | 97% | [1] |

Step 2: Bromination of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

This protocol describes the bromination of the pyrazole ring at the 4-position using N-bromosuccinimide (NBS).[2]

Procedure:

-

In a dry round-bottom flask, dissolve ethyl 5-methyl-1H-pyrazole-3-carboxylate (2.5 mmol) in dimethylformamide (DMF) (10 mL).

-

Cool the solution to 0°C in an ice bath with continuous stirring.

-

Add N-bromosuccinimide (NBS) (2.8 mmol) in small portions over a period of 20 minutes.

-

Continue stirring the reaction mixture at 0°C for an additional 30 minutes.

-

Allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by partitioning between diethyl ether and water to isolate the product.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | [2] |

| Reagent | N-Bromosuccinimide (NBS) | [2] |

| Solvent | Dimethylformamide (DMF) | [2] |

| Reaction Temperature | 0°C to Room Temperature | [2] |

| Reaction Time | Varies (monitored by TLC) | [2] |

| Yield | Not specified, but generally high for this type of reaction. |

Step 3: Esterification of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid (Alternative Route)

If the synthesis proceeds through the carboxylic acid, a final esterification step is necessary. The Fischer esterification is a common method for this transformation.[3]

Procedure:

-

Dissolve 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).

-

Heat the reaction mixture to reflux for several hours.

-

Monitor the reaction progress by TLC.

-

After completion, the excess methanol is removed under reduced pressure.

-

The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid | [3] |

| Reagent | Methanol, Sulfuric Acid (catalyst) | [3] |

| Reaction Condition | Reflux | [3] |

| Yield | Typically high, but dependent on reaction conditions. |

Synthetic Workflow Diagram

The following diagram illustrates the primary synthetic pathway for this compound.

Caption: Synthetic workflow for the preparation of the target molecule.

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental organic reactions. The key starting materials, ethyl 2,4-dioxopentanoate and hydrazine hydrate, are readily available, and the subsequent bromination can be achieved with high regioselectivity using N-bromosuccinimide. This guide provides researchers and drug development professionals with the essential information to access this important synthetic intermediate. Careful control of reaction conditions, particularly temperature, is crucial for achieving high yields and purity.

References

A Technical Guide to the Synthesis and Spectroscopic Characterization of Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry and agrochemical research, prized for its versatile biological activities. This five-membered heterocyclic scaffold is a key pharmacophore in a wide array of therapeutic agents, demonstrating anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties. The specific substitution pattern on the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological targets.

This guide focuses on a specific, yet important, member of this family: methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate . The strategic placement of a bromine atom at the C4 position provides a valuable synthetic handle for further functionalization, such as through cross-coupling reactions, while the methyl and methyl carboxylate groups at C5 and C3, respectively, influence the molecule's steric and electronic profile.

While comprehensive, publicly available spectroscopic data for this specific compound is limited, this guide will provide a detailed, experience-driven approach to its synthesis and characterization. We will leverage data from its immediate precursor, 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid , and closely related analogs to predict and interpret its spectroscopic features. This approach underscores the power of deductive reasoning in chemical research, providing a robust framework for scientists working with novel or sparsely documented compounds.

Chemical Structure and Properties

The molecular structure of this compound is presented below. The numbering of the pyrazole ring starts from the nitrogen atom that is not double-bonded and proceeds towards the substituents.

Caption: Molecular structure of this compound.

Synthesis of this compound

The most direct and logical synthesis of the title compound is a two-step process starting from commercially available 5-methyl-1H-pyrazole-3-carboxylic acid. This involves an initial bromination of the pyrazole ring followed by esterification of the carboxylic acid.

Caption: Proposed two-step synthesis of the title compound.

Part 1: Synthesis of 4-Bromo-5-methyl-1H-pyrazole-3-carboxylic acid (Precursor)

Rationale: The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for such systems, avoiding the hazards of handling elemental bromine. Acetonitrile is a suitable polar aprotic solvent for this reaction.

Experimental Protocol:

-

To a solution of 5-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in acetonitrile, add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Add water to the residue and stir for 30 minutes to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid.[1]

Part 2: Esterification to this compound

Rationale: Fischer esterification is a classic and reliable method for converting carboxylic acids to esters using an excess of the alcohol in the presence of a strong acid catalyst. Sulfuric acid is a common choice for this transformation.

Experimental Protocol:

-

Suspend 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

-

After cooling to room temperature, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired methyl ester.

Spectroscopic Analysis (Predicted and Inferred)

The following sections detail the predicted spectroscopic data for this compound, based on the known principles of spectroscopy and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, with three main signals corresponding to the N-H proton, the methyl ester protons, and the C5-methyl protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 - 14.0 | Broad Singlet | 1H | N-H | The N-H proton of pyrazoles is typically deshielded and appears as a broad singlet at a high chemical shift. |

| ~3.9 | Singlet | 3H | -OCH₃ | The methyl protons of a methyl ester typically appear as a sharp singlet in this region. |

| ~2.4 | Singlet | 3H | -CH₃ | The methyl group attached to the pyrazole ring is expected to be a singlet in this upfield region. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~162 | C=O (ester) | The carbonyl carbon of the ester is expected at this downfield chemical shift. |

| ~145 | C5 | The carbon bearing the methyl group. |

| ~140 | C3 | The carbon bearing the carboxylate group. |

| ~95 | C4 | The carbon bearing the bromine atom, which will be significantly shielded by the halogen. |

| ~52 | -OCH₃ | The carbon of the methyl ester group. |

| ~12 | -CH₃ | The carbon of the C5-methyl group. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Predicted Frequency (cm⁻¹) | Functional Group | Vibration Mode |

| ~3200-3400 (broad) | N-H | Stretching |

| ~2950-3000 | C-H (methyl) | Stretching |

| ~1720-1740 | C=O (ester) | Stretching |

| ~1550-1600 | C=N, C=C (pyrazole ring) | Stretching |

| ~1200-1300 | C-O (ester) | Stretching |

| ~550-650 | C-Br | Stretching |

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) is expected to show a clear molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, the molecular ion will appear as a pair of peaks (M+ and M+2) with approximately equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Predicted Molecular Ion:

-

m/z: 218 (for ⁷⁹Br) and 220 (for ⁸¹Br)

Predicted Fragmentation Pattern:

References

An In-depth Technical Guide to Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate, a halogenated pyrazole derivative of significant interest in medicinal and agrochemical research. While direct experimental data for this specific ester is limited, this document extrapolates its properties from its well-characterized carboxylic acid precursor, 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid. This guide covers the compound's physicochemical properties, detailed synthetic protocols, and explores the broader biological activities and signaling pathways associated with the pyrazole scaffold, making it a valuable resource for professionals in drug discovery and development.

Core Quantitative Data

The properties of the target compound, this compound, are presented alongside its immediate precursor, 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid, for comparative analysis.

| Property | 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid | This compound |

| CAS Number | 82231-52-5[1][2] | Not available |

| Molecular Formula | C₅H₅BrN₂O₂[1][2] | C₆H₇BrN₂O₂ |

| Molecular Weight | 205.01 g/mol [1][2] | 219.04 g/mol (Calculated) |

| Appearance | White to off-white solid[3] | Predicted to be a solid at room temperature |

| Melting Point | 273-276 °C (decomposes)[3] | Not available |

| Boiling Point | 410.8 ± 45.0 °C (Predicted)[3] | Not available |

| pKa | 2.70 ± 0.10 (Predicted)[3] | Not applicable |

Synthetic Methodologies

The synthesis of this compound is logically approached as a two-stage process: first, the synthesis of the pyrazole core to form the carboxylic acid, followed by its esterification.

Experimental Protocol 1: Synthesis of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid

Materials:

-

Ethyl 2-methyl-3-oxobutanoate

-

Hydrazine hydrate

-

N-Bromosuccinimide (NBS)

-

Ethanol

-

Acetic Acid

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Dichloromethane (DCM)

Procedure:

-

Cyclization:

-

To a solution of ethyl 2-methyl-3-oxobutanoate (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude product is ethyl 5-methyl-1H-pyrazole-3-carboxylate.

-

-

Bromination:

-

Dissolve the crude ethyl 5-methyl-1H-pyrazole-3-carboxylate in dichloromethane (DCM).

-

Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture with saturated sodium thiosulfate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate.

-

-

Hydrolysis:

-

Dissolve the crude ester in a mixture of ethanol and water.

-

Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the aqueous residue to pH 2-3 with concentrated HCl.

-

The resulting precipitate, 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid, is collected by filtration, washed with cold water, and dried.

-

Experimental Protocol 2: Fischer Esterification to this compound

This standard procedure converts the carboxylic acid to its corresponding methyl ester.[4][5][6]

Materials:

-

4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric Acid (H₂SO₄), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup:

-

Suspend 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid (1 equivalent) in an excess of anhydrous methanol, which acts as both reactant and solvent.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

-

Fit the flask with a reflux condenser.

-

-

Esterification:

-

Heat the mixture to reflux and maintain for 6-12 hours. The reaction progress should be monitored by TLC until the starting carboxylic acid is consumed.[7]

-

After completion, allow the mixture to cool to room temperature.

-

-

Work-up and Purification:

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product, this compound, can be further purified by column chromatography on silica gel or by recrystallization.

-

Synthesis and Biological Activity Workflows

The following diagrams illustrate the synthetic pathway to the target compound and a key signaling pathway targeted by pyrazole-based inhibitors.

Caption: Synthetic pathway for this compound.

Biological Activity and Therapeutic Potential

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[8] Derivatives are known to exhibit a wide spectrum of biological activities.

-

Anti-inflammatory Activity: Many pyrazole-containing drugs, such as celecoxib and phenylbutazone, function as anti-inflammatory agents. Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin biosynthesis.[9][10] The structural features of pyrazoles allow for selective inhibition of COX-2, an isoform induced during inflammation, which can reduce gastrointestinal side effects associated with non-selective NSAIDs.[10]

-

Antimicrobial Activity: Pyrazole derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens.[11][12] One significant mechanism of action is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[13][14] This makes the pyrazole scaffold a promising starting point for the development of new antibiotics to combat resistant strains like MRSA.[14]

-

Kinase Inhibition: In oncology, pyrazole derivatives are extensively explored as kinase inhibitors.[8] Kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and apoptosis.[15] Dysregulation of these pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, is a hallmark of many cancers.[1][15] Pyrazole-based compounds can be designed to act as ATP-competitive inhibitors, blocking the kinase's activity and halting downstream signaling, thereby inducing cancer cell death.[2]

Caption: Pyrazole derivatives inhibiting the PI3K/Akt signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 4-BROMO-5-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID CAS#: 82231-52-5 [amp.chemicalbook.com]

- 4. cerritos.edu [cerritos.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 12. ijrar.org [ijrar.org]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]

An In-depth Technical Guide on Methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for methyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate is limited in publicly available literature. This guide provides information on its closely related precursor, 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid, and extrapolates the expected properties and synthesis of the target molecule. The biological context is based on the known activities of the broader pyrazole class of compounds.

Introduction

This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms and is a common scaffold in medicinal chemistry and agrochemical research.[1][2] The specific substitution pattern of a bromo group at the 4-position, a methyl group at the 5-position, and a methyl carboxylate at the 3-position suggests its potential as a versatile intermediate for the synthesis of more complex bioactive molecules.[3]

Chemical Properties and Data

| Property | Value | Source |

| Molecular Formula | C5H5BrN2O2 | [4] |

| Molecular Weight | 205.01 g/mol | [4] |

| CAS Number | 82231-52-5 | [4] |

| Appearance | White to light yellow solid (predicted for the ester) | [3] |

| Storage Conditions | 0-8 °C (recommended for similar compounds) | [3] |

Synthesis

A definitive, published experimental protocol for the synthesis of this compound is not available. However, it can be readily prepared from its corresponding carboxylic acid, 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid, via standard esterification methods.

Experimental Protocol: Fischer Esterification (General Procedure)

This protocol describes a general method for the methylation of a carboxylic acid.

-

Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 4-bromo-5-methyl-1H-pyrazole-3-carboxylic acid in an excess of anhydrous methanol.

-

Catalyst Addition: To this solution, add a catalytic amount (e.g., 0.1 equivalents) of a strong acid, such as sulfuric acid or hydrochloric acid.

-

Reaction: Stir the mixture at reflux for several hours (typically 4-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Synthesis Workflow Diagram

Caption: Synthesis of the target ester from its carboxylic acid precursor.

Biological Activity and Potential Applications

Specific biological activity data for this compound is not documented. However, the pyrazole scaffold is a well-established pharmacophore with a broad range of biological activities.

-

Pharmaceutical Development: Pyrazole derivatives have been investigated for their anti-inflammatory, analgesic, antimicrobial, antifungal, and anticancer properties.[1][2][5] The structural motifs present in the title compound make it a valuable starting material for the synthesis of novel therapeutic agents.

-

Agrochemical Research: Substituted pyrazoles are also crucial in the development of herbicides and fungicides, contributing to enhanced crop protection and yield.[3]

Given the known activities of pyrazoles, a hypothetical signaling pathway involvement could be in the inhibition of key enzymes or modulation of receptor activity. For instance, some pyrazole-containing compounds are known to be inhibitors of cyclooxygenase (COX) enzymes, which are involved in the inflammatory pathway.

Hypothetical Signaling Pathway Involvement

Caption: Potential inhibitory action on the COX pathway by pyrazole compounds.

Conclusion

This compound is a halogenated pyrazole derivative with significant potential as a chemical intermediate in the fields of drug discovery and agrochemical synthesis. While direct experimental data on this specific molecule is scarce, its synthesis can be reliably achieved from its carboxylic acid precursor. The broad biological activities associated with the pyrazole core structure underscore the potential of this compound in the development of novel, biologically active agents. Further research is warranted to fully elucidate the chemical and biological properties of this specific pyrazole derivative.

References

- 1. jocpr.com [jocpr.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-BROMO-5-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID | 82231-52-5 [m.chemicalbook.com]

- 5. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]

A Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Pyrazole Carboxylate Derivatives

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal and agricultural chemistry.[1][2] Its designation as a "privileged scaffold" is well-earned, with the versatile structure forming the core of numerous FDA-approved drugs and highly effective agrochemicals.[1][3] This guide provides a comprehensive exploration of the discovery and historical development of pyrazole carboxylate derivatives. We will trace the evolution from foundational synthetic methods to modern, highly efficient strategies, and examine the causal relationship between structural modifications and the profound biological activities that have established these compounds as indispensable tools for researchers, scientists, and drug development professionals.

The Genesis of a Scaffold: Ludwig Knorr and the Birth of Pyrazole Synthesis

The history of pyrazoles begins in 1883 with the German chemist Ludwig Knorr.[2][4][5] While attempting to synthesize a quinoline derivative, Knorr serendipitously discovered a new class of five-membered heterocyclic compounds through the reaction of ethyl acetoacetate with phenylhydrazine.[5][6] This reaction, a cyclocondensation between a 1,3-dicarbonyl compound and a hydrazine derivative, became formally known as the Knorr Pyrazole Synthesis .[4][5][7] This foundational method, remarkable for its simplicity and high yields, opened the door to the systematic exploration of the pyrazole chemical space.[4] The high reactivity of hydrazine combined with the formation of a stable aromatic product drives these reactions efficiently.[4]

The initial synthesis often leads to pyrazolones, which exist in tautomeric equilibrium with hydroxypyrazoles, representing the first foray into what would become a vast and varied class of compounds.[4][5]

Diagram: The Knorr Pyrazole Synthesis

Caption: General schematic of the Knorr Pyrazole Synthesis.

Experimental Protocol: Classic Knorr Synthesis of 3-Methyl-1-phenyl-5-pyrazolone

This protocol is adapted from the historical synthesis of Edaravone, a pyrazolone first synthesized in 1887.[5]

Objective: To synthesize 3-methyl-1-phenyl-5-pyrazolone via the condensation of ethyl acetoacetate and phenylhydrazine.

Materials:

-

Ethyl acetoacetate (1.63 mL, 12.5 mmol)

-

Phenylhydrazine (1.25 mL, 12.5 mmol)

-

Diethyl ether

-

Round-bottomed flask (50 mL)

-

Reflux condenser

-

Heating mantle or oil bath

-

Beaker

-

Ice-water bath

Procedure:

-

Reaction Setup: In a 50 mL round-bottomed flask, carefully add the ethyl acetoacetate (12.5 mmol) and slowly add the phenylhydrazine (12.5 mmol). Caution: This addition is slightly exothermic and should be performed in a fume hood.[5]

-

Reflux: Assemble a reflux condenser on the flask and heat the mixture for 60 minutes at a temperature of 135–145 °C.[5] The causality for heating is to provide the activation energy needed for the condensation and subsequent cyclization and dehydration steps.

-

Isolation: After heating, a heavy syrup will have formed. Transfer this hot syrup into a beaker and cool it thoroughly in an ice-water bath.

-

Precipitation: Add approximately 2 mL of diethyl ether to the cooled syrup and stir the mixture vigorously. The diethyl ether acts as an anti-solvent, causing the crude pyrazolone product to precipitate out of the viscous mixture.

-

Purification: Collect the powdered crude product by vacuum filtration and wash with a small amount of cold diethyl ether. The product can be further purified by recrystallization if necessary.

Diversification of the Scaffold: Regioselective Synthesis of Pyrazole Carboxylate Isomers

While the Knorr synthesis was revolutionary, a significant challenge emerged: the reaction of asymmetrical 1,3-dicarbonyls with substituted hydrazines often yields a mixture of two regioisomers, complicating purification and limiting applications.[8][9] This limitation drove the development of more sophisticated and regioselective synthetic strategies to grant precise control over the substitution pattern, particularly for the introduction of the carboxylate group at different positions on the pyrazole ring.

Synthesis of Pyrazole-3-Carboxylates

A notable method involves the one-pot cyclization of hydrazone dianions with diethyl oxalate.[8][9] This approach provides good yields (around 53%) of the desired pyrazole-3-carboxylate isomer.[8][9] Another route proceeds from 4-benzoyl-5-phenyl-2,3-furandione, which, upon reaction with a substituted hydrazone, yields a 4-benzoyl-5-phenyl-1-aryl-1H-pyrazole-3-carboxylic acid.[10]

Synthesis of Pyrazole-4-Carboxylates

The Vilsmeier-Haack reaction is a powerful tool for synthesizing pyrazole-4-carboxaldehydes, which can be subsequently oxidized to the corresponding carboxylic acids.[11][12] The reaction utilizes hydrazones of β-keto esters, which upon treatment with the Vilsmeier reagent (a mixture of phosphorus oxychloride and DMF), undergo cyclization and formylation at the 4-position.[11] More recently, efficient one-pot, three-component reactions of a phenylhydrazine, an aldehyde, and ethyl acetoacetate have been developed, offering a greener and more direct route to ethyl 1H-pyrazole-4-carboxylates.[12]

Synthesis of Pyrazole-5-Carboxylates

For the synthesis of pyrazole-5-carboxylates, 1,3-dipolar cycloaddition reactions are particularly effective.[8] A common strategy involves the reaction of ethyl diazoacetate with α-methylene carbonyl compounds, which yields the target isomers with excellent regioselectivity and in good yields.[8][9][13]

Diagram: Synthetic Pathways to Pyrazole Carboxylate Isomers

Caption: Comparative overview of modern synthetic routes to pyrazole carboxylate isomers.

From Bench to Blockbuster: The Ascendance of Pyrazole Carboxylates in Medicine and Agriculture

The true value of the pyrazole carboxylate scaffold was realized upon the discovery of its profound and diverse biological activities. The tunable nature of the ring's substituents allows for fine-tuning of its physicochemical properties, making it an ideal pharmacophore for interacting with a wide range of biological targets.[1][14]

Impact on Modern Medicine

The pyrazole core is a fixture in drug discovery, leading to breakthroughs in treating inflammation, cancer, and other diseases.

Case Study 1: The Anti-Inflammatory Revolution with Celecoxib Celecoxib (Celebrex®) is a landmark drug that exemplifies the success of the pyrazole scaffold.[15] It is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation.[15][16] The key to its selectivity lies in the tricyclic structure, where the pyrazole ring is central.[15] The synthesis of Celecoxib follows the foundational principles of pyrazole chemistry, typically involving the condensation of a specifically designed trifluoromethyl-β-diketone with 4-sulfonamidophenyl hydrazine.[15] The development of selective COX-2 inhibitors was a major advance, offering potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[16]

Case Study 2: Targeting Cancer with Kinase Inhibitors The pyrazole ring is a privileged structure for designing potent and selective protein kinase inhibitors, which are critical in oncology.[1] Aberrant kinase activity is a hallmark of many cancers.[3][17] Numerous pyrazole derivatives have been developed that show significant inhibitory activity against various kinases, including Aurora kinases, EGFR, and HER-2, thereby inducing cell cycle arrest and apoptosis in cancer cells.[3][17]

| Derivative Class | Target Kinase(s) | Reported IC₅₀ Values | Reference |

| Pyrazole-linked Benzimidazole | Aurora A/B | Not specified | [3] |

| 5-phenyl-1H-pyrazol derivatives | BRAF (V600E) | 0.19 µM | [3] |

| Pyrazole derivatives (Tao et al.) | EGFR, HER-2 | 0.26 µM, 0.20 µM | [3] |

| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate | A549 cell growth | 26 µM | [3] |

| Table 1: Examples of Pyrazole Carboxylate Derivatives with Anticancer Activity. |

Diagram: Mechanism of COX-2 Inhibition by Celecoxib

Caption: Celecoxib selectively blocks the COX-2 enzyme, preventing prostaglandin synthesis.

Impact on Modern Agriculture

Pyrazole carboxylate derivatives have become indispensable in crop protection, forming the backbone of many high-performance fungicides and herbicides.[18][19]

Case Study 3: Protecting Crops with SDHI Fungicides Succinate dehydrogenase inhibitor (SDHI) fungicides are a critical class of agrochemicals that protect crops from a wide array of fungal diseases.[18][20] These compounds work by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain, which blocks cellular energy production and leads to fungal death.[20] A key intermediate in the synthesis of several potent SDHI fungicides, such as Fluxapyroxad, is 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid .[18][21] The high efficacy and broad-spectrum activity of SDHI fungicides have made them essential for maximizing agricultural productivity.[20]

Case Study 4: Weed Management with Advanced Herbicides In herbicide development, pyrazole carboxylates serve as crucial precursors for effective weed control agents. For example, Ethyl 3-amino-5-methyl-1H-pyrazole-4-carboxylate is a vital intermediate for synthesizing Pyrazosulfuron-Ethyl , a widely used herbicide effective against broadleaf weeds and sedges, particularly in rice cultivation.[22] The precise molecular structure of these intermediates is critical for the efficacy of the final agrochemical product.[22]

| Compound/Intermediate Name | Type | Target/Application | Reference |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Fungicide | Intermediate for SDHI fungicides (e.g., Fluxapyroxad) | [18] |

| Ethyl 3-amino-5-methyl-1H-pyrazole-4-carboxylate | Herbicide | Precursor for Pyrazosulfuron-Ethyl (rice cultivation) | [22] |

| Pyrazole Carboxylate Thiazole Derivatives | Fungicide | Botrytis cinerea, Valsa mali | [21][23][24] |

| Table 2: Key Pyrazole Carboxylate Derivatives in Agrochemicals. |

Conclusion and Future Outlook

The journey of pyrazole carboxylate derivatives from an accidental laboratory discovery to a privileged scaffold in global industries is a testament to the power of synthetic chemistry. Ludwig Knorr's initial synthesis laid a foundation that has been built upon for over a century, evolving into highly sophisticated, regioselective methods that provide access to a vast chemical space. The resulting compounds have had a transformative impact on human health and food security, leading to blockbuster anti-inflammatory drugs, targeted cancer therapies, and robust crop protection agents.

Looking ahead, the field continues to evolve. The focus is now shifting towards the development of greener, more sustainable synthetic protocols, such as one-pot multicomponent reactions and the use of novel catalysts.[2][12] Furthermore, the inherent versatility of the pyrazole carboxylate scaffold ensures its continued exploration for new therapeutic targets and agricultural challenges. As our understanding of biological systems deepens, this remarkable class of compounds will undoubtedly continue to provide solutions to some of society's most pressing challenges.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. books.rsc.org [books.rsc.org]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. tandfonline.com [tandfonline.com]

- 12. sid.ir [sid.ir]

- 13. researchgate.net [researchgate.net]

- 14. nbinno.com [nbinno.com]

- 15. Developments in Synthesis of the Anti-inflammatory Drug, Celecoxi...: Ingenta Connect [ingentaconnect.com]

- 16. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benthamdirect.com [benthamdirect.com]

- 18. nbinno.com [nbinno.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. nbinno.com [nbinno.com]

- 23. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

Theoretical Properties of Bromo-Methyl-Pyrazole Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-methyl-pyrazole compounds represent a versatile class of heterocyclic scaffolds that have garnered significant attention in medicinal chemistry and materials science. The presence of a pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, coupled with bromine and methyl substituents, provides a unique combination of steric and electronic properties. This guide delves into the theoretical properties of these compounds, offering a comprehensive overview of their synthesis, reactivity, structural characteristics, and biological significance. The strategic placement of the bromo- and methyl- groups allows for fine-tuning of the molecule's physicochemical properties and provides reactive handles for further chemical modifications, making them valuable building blocks in the design of novel therapeutic agents and functional materials. Pyrazole-containing drugs on the market include the anti-inflammatory celecoxib and the anticancer agent ruxolitinib, highlighting the therapeutic potential of this heterocyclic core.[1]

Physicochemical and Spectroscopic Properties

The physicochemical and spectroscopic properties of bromo-methyl-pyrazole derivatives are crucial for their identification, characterization, and application in drug design. These properties are influenced by the substitution pattern on the pyrazole ring.

Quantitative Data Summary

The following tables summarize key physicochemical and spectroscopic data for a selection of bromo-methyl-pyrazole compounds.

Table 1: Physicochemical Properties of Selected Bromo-Methyl-Pyrazole Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Predicted pKa |

| 4-Bromo-3-methyl-1H-pyrazole | C₄H₅BrN₂ | 161.00 | 77-79 | Not Available |

| 3-Bromo-1-methyl-1H-pyrazole | C₄H₅BrN₂ | 161.00 | Liquid | Not Available |

| Methyl 5-bromo-1H-pyrazole-3-carboxylate | C₅H₅BrN₂O₂ | 205.01 | Solid | 7.92 ± 0.10 |

Table 2: Spectroscopic Data for Selected Bromo-Methyl-Pyrazole Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Absorptions (cm⁻¹) |